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molecular formula C5H8N2S B1590149 5-Ethylthiazol-2-amine CAS No. 39136-60-2

5-Ethylthiazol-2-amine

Cat. No. B1590149
M. Wt: 128.2 g/mol
InChI Key: HNOGSSUZDLBROJ-UHFFFAOYSA-N
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Patent
US08546583B2

Procedure details

A mixture of 5-ethylthiazol-2-amine and 2-(bromomethyl)tetrahydrofuran were processed using the method described in Example 2A to afford the title compound. MS (ESI) m/z 213 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]([NH2:8])=[N:5][CH:4]=1)[CH3:2].Br[CH2:10][CH:11]1[CH2:15][CH2:14][CH2:13][O:12]1>>[CH2:1]([C:3]1[S:7][C:6](=[NH:8])[N:5]([CH2:10][CH:11]2[CH2:15][CH2:14][CH2:13][O:12]2)[CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CN=C(S1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1OCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CN(C(S1)=N)CC1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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